molecular formula C15H26Cl2N2 B1424590 N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride CAS No. 1220017-07-1

N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride

Cat. No.: B1424590
CAS No.: 1220017-07-1
M. Wt: 305.3 g/mol
InChI Key: XFYHSVKWCJQJMQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride is a chemical compound with the molecular formula C15H25ClN2 and a molar mass of 268.83 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of other complex molecules and has significant research interest due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride typically involves the reaction of benzyl chloride with piperidine in the presence of a base, followed by the addition of ethanamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and yields. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methyl-N-(piperidin-4-ylmethyl)amine
  • N-Benzyl-N-(4-piperidinylmethyl)-1-ethanamine

Uniqueness

N-Benzyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-benzyl-N-(piperidin-4-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16-11-9-15;;/h3-7,15-16H,2,8-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYHSVKWCJQJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNCC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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